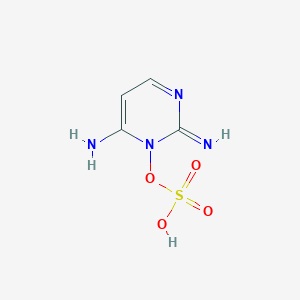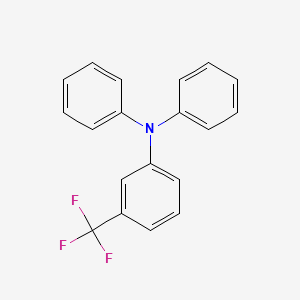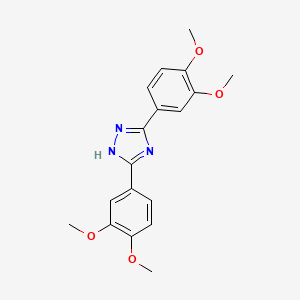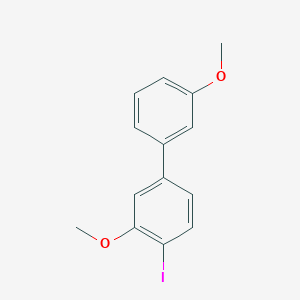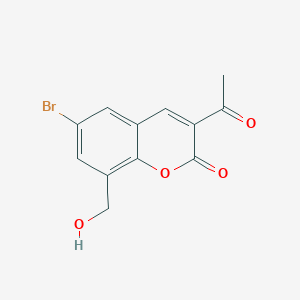
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. One common method includes the bromination of a benzopyran precursor followed by acetylation and hydroxymethylation. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of 3-acetyl-6-bromo-8-(carboxymethyl)-2H-1-benzopyran-2-one.
Reduction: Formation of 3-(1-hydroxyethyl)-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-6-phenylisovanillin: Another benzopyran derivative with similar structural features but different substituents.
6-Bromo-8-(hydroxymethyl)-2H-1-benzopyran-2-one: Lacks the acetyl group present in 3-Acetyl-6-bromo-8-(hydroxymethyl)-2H-1-benz
Eigenschaften
CAS-Nummer |
111171-23-4 |
|---|---|
Molekularformel |
C12H9BrO4 |
Molekulargewicht |
297.10 g/mol |
IUPAC-Name |
3-acetyl-6-bromo-8-(hydroxymethyl)chromen-2-one |
InChI |
InChI=1S/C12H9BrO4/c1-6(15)10-4-7-2-9(13)3-8(5-14)11(7)17-12(10)16/h2-4,14H,5H2,1H3 |
InChI-Schlüssel |
UYMNUDDFTXOOGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC(=CC(=C2OC1=O)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
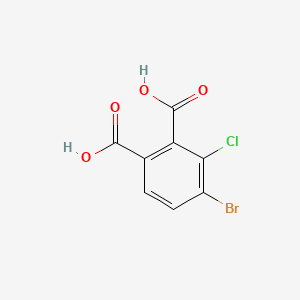

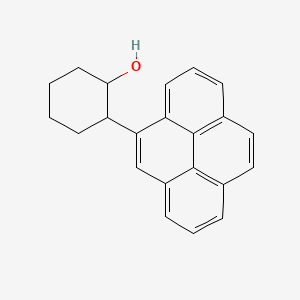
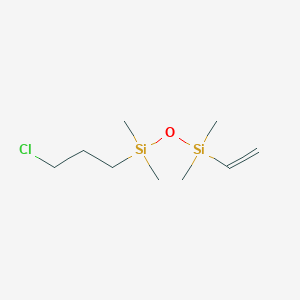

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
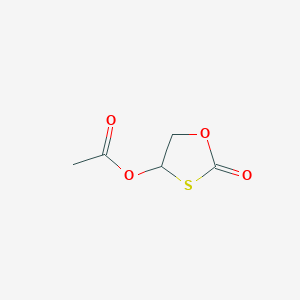

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
